molecular formula C8H12N2O B12871127 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B12871127
M. Wt: 152.19 g/mol
InChI Key: SULSPTCNSCDMMS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine ( 63501-02-0) is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This bicyclic structure belongs to a class of fused isoxazolopyridine compounds that are of significant interest in medicinal chemistry and drug discovery research. The core tetrahydroisoxazolopyridine scaffold is a privileged structure found in compounds with a range of biological activities, and it often serves as a key synthetic intermediate or a masked precursor for more complex molecular architectures . While the specific research applications and mechanism of action for this particular dimethyl derivative are not fully detailed in the public domain, structurally related tetrahydroisoxazolopyridines have been explored extensively. For instance, isoxazolo[4,3-c]pyridine cores have been utilized as masked forms of acylpyridone natural products, which exhibit a range of biological activities . Furthermore, other isomers of the tetrahydroisoxazolopyridine family, such as those with the [4,5-c] and [5,4-c] ring fusion patterns, are well-known in neuroscience research. These related compounds include THIP (Gaboxadol), a GABA A receptor agonist investigated for sleep disorders, and THPO, an inhibitor of GABA uptake . This highlights the potential of the structural class to interact with key neurological targets. Researchers may employ this specific compound as a valuable molecular building block in synthetic chemistry programs, particularly for constructing novel heterocyclic systems . It may also be of interest in screening libraries for the identification of new bioactive molecules, such as Hsp90 inhibitors, where similar scaffolds have shown promising cytotoxic activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine

InChI

InChI=1S/C8H12N2O/c1-6-3-8-7(4-10(6)2)5-11-9-8/h5-6H,3-4H2,1-2H3

InChI Key

SULSPTCNSCDMMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NOC=C2CN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrolidin-2-one with suitable reagents to form the intermediate dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. This intermediate is then subjected to further reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Aldol Condensation Reactions

This compound undergoes base-mediated aldol reactions at the C-3 position to form alkenyl derivatives. For example:

  • Reagent system : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

  • Substrates : Reacts with aldehydes or ketones to yield α,β-unsaturated carbonyl derivatives.

  • Outcome : High regioselectivity due to steric and electronic effects of the methyl groups .

Table 1: Aldol Reaction Conditions and Products

Aldehyde/KetoneProduct StructureYield (%)Reference
Benzaldehyde3-Styryl derivative72
Acetone3-Isopropylidene65

Nucleophilic Substitution

The nitrogen atoms in the isoxazole and pyridine rings facilitate nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to produce N-alkylated derivatives.

  • Acylation : Forms acylated products with acyl chlorides under mild conditions (e.g., room temperature, dichloromethane).

Key Example :

  • Reaction with benzyl bromide yields a N-benzyl derivative with 85% efficiency, enhancing lipophilicity for CNS-targeted applications.

Hydrogenation and Dehydrogenation

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the isoxazole ring to a dihydroisoxazoline, altering pharmacological activity.

  • Dehydrogenation : Treatment with DDQ (dichlorodicyanobenzoquinone) introduces unsaturation, forming 4,5-dihydroisoxazolo derivatives critical for further functionalization .

Halogenation Reactions

Electrophilic halogenation at C-7 proceeds via radical intermediates:

  • Bromination : N-bromosuccinimide (NBS) with AIBN initiator yields 7-bromo derivatives (35% yield), enabling cross-coupling reactions .

  • Chlorination : t-BuOCl selectively chlorinates the pyridine ring under photolytic conditions .

Table 2: Halogenation Outcomes

Halogenating AgentPositionProduct ApplicationYield (%)
NBSC-7Suzuki-Miyaura coupling35
t-BuOClN-ClDehydrochlorination precursor94

Cycloaddition and Ring-Opening

  • Diels-Alder Reactivity : The electron-deficient pyridine moiety participates in [4+2] cycloadditions with dienes, forming polycyclic structures.

  • Ring-Opening : Acidic hydrolysis cleaves the isoxazole ring, generating aminopyridine intermediates for further derivatization.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions for high-purity yields.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution reactions.

This compound’s versatile reactivity enables tailored modifications for targeted biological activity, underpinning its prominence in drug discovery pipelines .

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine exhibits promising pharmacological properties. Its structure allows for interaction with multiple biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine possess antimicrobial properties. For instance, studies indicate that modifications of this compound can enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitubercular Properties

In a ligand-based drug design approach, derivatives of this compound have been evaluated for their potential as antitubercular agents. Molecular docking studies revealed strong binding affinities to the target enzyme DprE1 in Mycobacterium tuberculosis, suggesting that these compounds could serve as effective inhibitors .

Biological Studies

The biological evaluation of 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine includes its role in receptor binding and enzyme inhibition.

Receptor Interaction Studies

This compound has been studied for its binding affinities to various receptors. These studies are essential for elucidating its pharmacological profile and understanding its therapeutic potential .

In Vivo Studies

Preclinical studies involving animal models have highlighted the compound's potential in treating neurological disorders due to its interaction with GABAA receptors. It shows promise as a selective agonist that could be beneficial in managing conditions like anxiety and sleep disorders .

Synthetic Methodologies

The synthesis of 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves multi-step synthetic pathways aimed at optimizing yield and purity while minimizing hazardous reagents.

Synthetic Pathways

Various methods have been developed to synthesize this compound efficiently. These include reactions involving pyridine derivatives and isoxazole ring systems . The synthetic routes are crucial for producing this compound in sufficient quantities for research and development.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated efficacy against Staphylococcus aureus and Escherichia coli.
Antitubercular PropertiesIdentified as a potent inhibitor of DprE1 in Mycobacterium tuberculosis.
Neurological ApplicationsShowed potential as a selective GABAA receptor agonist with implications for anxiety treatment.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs: Core Heterocycles and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Core Structure Substituents Key Modifications Bioactivity/Application References
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine Isoxazolo[4,3-c]pyridine 5,6-dimethyl Halogenation at C-7, Aldol at C-3 Drug scaffold for acylpyridones
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Thieno[2,3-c]pyridine Variable (e.g., alkyl/aryl) LPS-stimulated TNF-α inhibition Anti-inflammatory applications
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Isoxazolo[4,5-c]pyridine 3-ethoxy None reported Intermediate in synthesis
7-Iodo-3-methyl-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one Isoxazolo[4,3-c]pyridine 3-methyl, 7-iodo Suzuki cross-coupling Precursor for aromatic coupling
3-Trifluoromethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine Isoxazolo[4,3-c]pyridine 3-trifluoromethyl Acidic functionalization Enhanced metabolic stability
Key Observations:

Core Heterocycle Differences: Isoxazole vs. Ring Strain: The tetrahydropyridine moiety in isoxazolo-pyridines provides conformational rigidity, which may enhance selectivity in drug-receptor interactions compared to fully saturated analogs.

Halogens (e.g., 7-iodo): Enable cross-coupling reactions (e.g., Suzuki) for aromatic functionalization, a feature leveraged in acylpyridone synthesis. Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability and electron-deficient character, influencing reactivity in aldol condensations.

Halogenation and Cross-Coupling
  • The target compound’s dehydrogenated analog, 7-iodo-3-methyl-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one, undergoes Suzuki coupling with aryl boronic acids to yield 7-aryl derivatives (67% yield). Comparatively, thiophene analogs () lack similar halogenation pathways, limiting their utility in metal-catalyzed reactions.
Aldol Condensation
  • Base-mediated aldol reactions at C-3 of the isoxazole scaffold generate 3-alkenyl derivatives (e.g., 3-(2-phenylethenyl)), which serve as masked forms of acylpyridones with reported bioactivity.

Biological Activity

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a compound of significant interest due to its biological activity, particularly as a GABA_A receptor modulator. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is structurally related to gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), which is known for its selective action on GABA_A receptors. The synthesis of 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves several steps starting from pyrrolidin-2-one and utilizes various intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .

GABA_A Receptor Modulation

The primary mechanism of action for 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is its interaction with GABA_A receptors. These receptors are critical for mediating inhibitory neurotransmission in the central nervous system. The compound has been shown to act as a positive allosteric modulator at specific subtypes of the GABA_A receptor:

  • Functional Selectivity : It exhibits functional selectivity for delta-containing GABA_A receptors. This selectivity suggests potential therapeutic advantages in treating conditions like anxiety and insomnia without the side effects commonly associated with non-selective GABA_A receptor agonists .

Case Studies and Research Findings

  • Anxiolytic Effects : In animal models, compounds similar to 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine have demonstrated significant anxiolytic effects. For instance, gaboxadol has shown efficacy in reducing anxiety-like behaviors in rodent models without the sedation typically observed with benzodiazepines .
  • Anticonvulsant Properties : Research indicates that derivatives of this compound may possess anticonvulsant properties. In pharmacological evaluations involving various seizure models in rodents, compounds with similar structures have been effective in reducing seizure frequency and severity .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may also exhibit neuroprotective effects against excitotoxicity induced by glutamate in neuronal cultures. This property could be beneficial in conditions such as neurodegenerative diseases where excitotoxicity plays a crucial role .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionTherapeutic UsesSelectivity
GaboxadolGABA_A receptor agonistAnxiolyticDelta-selective
5-Methyl-THIPGABA_A receptor modulatorAnxiolyticNon-selective
ZolpidemGABA_A receptor agonistHypnoticAlpha-1 selective

Q & A

Basic: What are the most efficient synthetic routes to 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine?

Methodological Answer:
The compound is synthesized via nitrile oxide dipolar cycloaddition, starting from β-alanine as a cost-effective precursor. Key steps include:

  • Formation of the tetrahydroisoxazolopyridin-4-one scaffold through lactamization and cyclization.
  • Dehydrogenation using Pb(OAc)₄ in acetic acid to introduce unsaturation at C-6,7 (trace yields observed; further optimization required) .
  • Halogenation at C-7 via photolysis of N-chlorinated intermediates (e.g., N-chlorolactam 6) with UV light, yielding 7-chloro derivatives (40% yield) .
    For 7-iodo derivatives, direct iodination using ICl in CH₂Cl₂-MeOH (16 hours, N₂ atmosphere) achieves 70% yield .

Advanced: How do solvent and initiator selection influence radical bromination efficiency at C-7?

Data-Driven Analysis:
Radical bromination with N-bromosuccinimide (NBS) requires careful optimization:

  • Solvent: Tert-butanol improves radical stability vs. CCl₄ (yield increases from 30% to 35%) .
  • Initiator: AIBN outperforms ACCN due to faster radical generation under reflux. Batch-wise addition of AIBN (every hour for 5 hours) minimizes side reactions .
  • Contradictions: No dihydroisoxazolopyridine intermediates are detected, suggesting a benzyl radical-mediated pathway rather than enamine bromination .

Basic: What spectroscopic techniques confirm successful dehydrogenation and halogenation?

Methodological Guidance:

  • NMR:
    • Loss of C-6,7 proton signals in 1H^1H NMR confirms dehydrogenation .
    • 13C^{13}C NMR detects upfield shifts for C-7 upon halogenation (e.g., 7-iodo derivative: δ ~90 ppm) .
  • MS/HRMS: Validates molecular ion peaks (e.g., 7-bromo derivative: [M+H]⁺ at m/z 257.01) .
  • IR: C=O stretches (~1680 cm⁻¹) confirm lactam integrity post-modification .

Advanced: Why do Suzuki cross-coupling reactions favor 7-iodo derivatives over 7-bromo analogs?

Mechanistic Insights:

  • Reactivity: The 7-iodo derivative (10) shows superior oxidative addition to Pd(0) due to weaker C-I bonds, achieving 85% yield with 4-hydroxyphenylboronic acid vs. 35% for 7-bromo (14) .
  • Challenges: 7-Chloro derivatives fail to couple under standard conditions (Pd(PPh₃)₄, K₂CO₃), likely due to sluggish transmetallation .
  • Alternative Routes: Direct C-H arylation of the parent scaffold yields <12% product, necessitating pre-halogenation .

Basic: How are competing pathways managed during N-chlorination and HCl elimination?

Experimental Design:

  • N-Chlorination: KHMDS/NCS in THF at 20°C generates N-chlorolactam but competes with trichloromethyl byproduct formation (9% yield). Purification via column chromatography is critical .
  • HCl Elimination: Thermal or photolytic conditions (e.g., UV irradiation in MeOH) promote HBr elimination to form 7-halo derivatives, avoiding enamine side products .

Advanced: What explains the inconsistent yields in photolytic vs. thermal halogenation?

Contradiction Resolution:

  • Photolysis: Tungsten UV lamps selectively generate 7-chloro derivatives (40% yield) but risk methanol adducts (e.g., 12a) .
  • Thermal Initiation: AIBN/NBS in tert-butanol favors bromination but requires strict temperature control to prevent radical quenching .
  • Key Finding: Photolysis of N-chlorolactam 6 is more efficient for chlorination, while thermal methods are better suited for bromination .

Basic: How is the scaffold modified for acylpyridone mimicry?

Synthetic Strategy:

  • Aldol Elaboration: Base-mediated condensation at C-3 introduces alkenyl groups (e.g., 3-butenyl derivatives via n-BuLi and allyl bromides) .
  • Reductive Unmasking: Hydrogenation or acidolysis reveals tricarbonyl moieties critical for bioactivity .

Advanced: Why does iodination outperform chlorination/bromination in multi-step sequences?

Efficiency Analysis:

  • Overall Yield: The 7-iodo pathway achieves 53% yield over three steps (iodination, dehydrogenation, cross-coupling) vs. 35% for bromination .
  • Stability: Iodo derivatives resist premature elimination during purification, unlike bromo analogs .

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